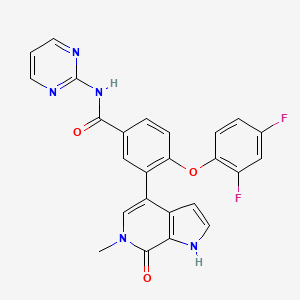
DMT-2'-F-6-chloro-dA phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DMT-2’-F-6-chloro-dA phosphoramidite is a phosphoramidite compound used primarily in the synthesis of oligonucleotides. It is characterized by its molecular formula C40H45ClFN6O6P and a molecular weight of 791.25 g/mol . This compound is particularly useful in the field of DNA/RNA synthesis due to its ability to introduce modifications into nucleic acids, enhancing their stability and resistance to nucleases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DMT-2’-F-6-chloro-dA phosphoramidite involves several steps, starting from the appropriate nucleoside precursor. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using dimethoxytrityl (DMT) groups.
Introduction of Fluorine and Chlorine: Fluorine and chlorine atoms are introduced at specific positions on the nucleoside through halogenation reactions.
Phosphitylation: The protected nucleoside is then phosphitylated using phosphoramidite reagents under anhydrous conditions.
Industrial Production Methods
Industrial production of DMT-2’-F-6-chloro-dA phosphoramidite follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature and reaction time.
Purification: Using chromatographic techniques to purify the final product.
Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
DMT-2’-F-6-chloro-dA phosphoramidite undergoes several types of chemical reactions, including:
Oxidation: Conversion of phosphite triester to phosphate triester using oxidizing agents like iodine.
Substitution: Introduction of various functional groups through nucleophilic substitution reactions.
Deprotection: Removal of protecting groups under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Iodine in the presence of water or pyridine.
Nucleophiles: Ammonia or amines for substitution reactions.
Deprotecting Agents: Trichloroacetic acid for DMT group removal.
Major Products Formed
The major products formed from these reactions include modified oligonucleotides with enhanced stability and resistance to enzymatic degradation .
Wissenschaftliche Forschungsanwendungen
DMT-2’-F-6-chloro-dA phosphoramidite has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of modified nucleic acids for studying DNA/RNA interactions.
Biology: Employed in the development of probes and primers for polymerase chain reaction (PCR) and other molecular biology techniques.
Medicine: Utilized in the design of therapeutic oligonucleotides for gene therapy and antisense technology.
Industry: Applied in the production of diagnostic kits and biosensors
Wirkmechanismus
The mechanism of action of DMT-2’-F-6-chloro-dA phosphoramidite involves its incorporation into oligonucleotides during solid-phase synthesisThese modifications enhance the stability and binding affinity of the oligonucleotides to their target sequences .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DMT-2’-Fluoro-dA(bz) Phosphoramidite: Used for synthesizing oligonucleotides with increased thermal stability and nuclease resistance.
DMT-2’-OMe-dA(bz) Phosphoramidite: Utilized in the synthesis of oligonucleotides with enhanced binding affinity.
Uniqueness
DMT-2’-F-6-chloro-dA phosphoramidite is unique due to the presence of both fluorine and chlorine atoms, which confer distinct properties such as increased stability and resistance to enzymatic degradation. This makes it particularly valuable in applications requiring high-fidelity and durable oligonucleotides .
Eigenschaften
Molekularformel |
C40H45ClFN6O6P |
|---|---|
Molekulargewicht |
791.2 g/mol |
IUPAC-Name |
3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H45ClFN6O6P/c1-26(2)48(27(3)4)55(52-22-10-21-43)54-36-33(53-39(34(36)42)47-25-46-35-37(41)44-24-45-38(35)47)23-51-40(28-11-8-7-9-12-28,29-13-17-31(49-5)18-14-29)30-15-19-32(50-6)20-16-30/h7-9,11-20,24-27,33-34,36,39H,10,22-23H2,1-6H3/t33-,34+,36?,39-,55?/m1/s1 |
InChI-Schlüssel |
WEOFQCIHCBMWIU-BZTHOPFASA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1F)N2C=NC3=C2N=CN=C3Cl)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C2N=CN=C3Cl)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


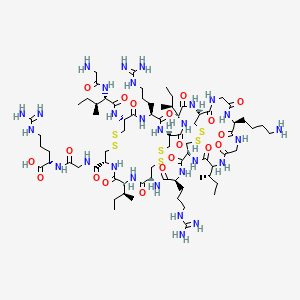
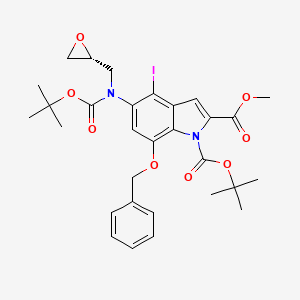
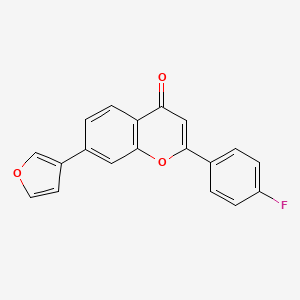

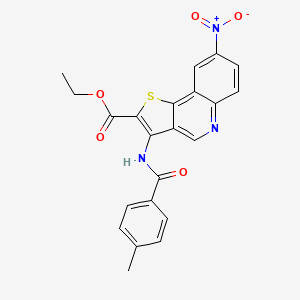
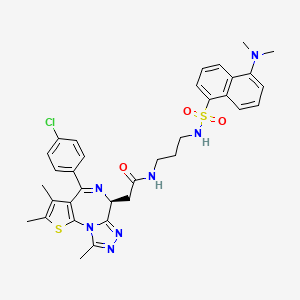
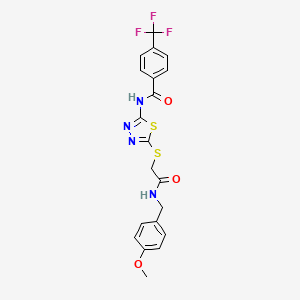
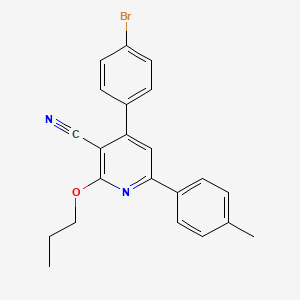




![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383748.png)
